molecular formula C8H6Br2F2 B3041743 1,4-Bis(bromomethyl)-2,5-difluorobenzene CAS No. 35335-08-1

1,4-Bis(bromomethyl)-2,5-difluorobenzene

Cat. No.: B3041743
CAS No.: 35335-08-1
M. Wt: 299.94 g/mol
InChI Key: DJAWYRSXOPBEPK-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)-2,5-difluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of two bromomethyl groups and two fluorine atoms attached to a benzene ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(bromomethyl)-2,5-difluorobenzene can be synthesized through a multi-step process involving the bromination of 2,5-difluorotoluene. The general synthetic route involves:

    Bromination of 2,5-difluorotoluene: This step involves the reaction of 2,5-difluorotoluene with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the methyl positions.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Automated Purification Systems: Employing automated systems for purification to ensure the removal of impurities and obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromomethyl)-2,5-difluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.

    Oxidation: The compound can be oxidized to form difluorobenzene derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substituted Derivatives: Products from nucleophilic substitution include azides, thiols, and ethers.

    Oxidized Products: Oxidation yields difluorobenzene derivatives with carboxyl, hydroxyl, or carbonyl groups.

    Reduced Products: Reduction results in the formation of methyl-substituted difluorobenzene.

Scientific Research Applications

1,4-Bis(bromomethyl)-2,5-difluorobenzene has diverse applications in scientific research, including:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules and polymers.

    Materials Science: Employed in the fabrication of advanced materials such as porous polymers for gas adsorption and separation.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical intermediates and active compounds.

    Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions due to its reactivity and functional group versatility.

Mechanism of Action

The mechanism of action of 1,4-bis(bromomethyl)-2,5-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The fluorine atoms influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound. Molecular targets and pathways include:

    Nucleophilic Attack: Nucleophiles attack the bromomethyl groups, leading to the formation of new carbon-nucleophile bonds.

    Electronic Effects: The presence of fluorine atoms alters the electron density on the benzene ring, impacting the compound’s reactivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(bromomethyl)benzene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    1,4-Bis(chloromethyl)-2,5-difluorobenzene: Similar structure but with chlorine atoms instead of bromine, leading to variations in reactivity and applications.

    1,4-Bis(trifluoromethyl)benzene: Contains trifluoromethyl groups, which significantly alter the compound’s chemical behavior and applications.

Uniqueness

1,4-Bis(bromomethyl)-2,5-difluorobenzene is unique due to the combination of bromomethyl and difluoro substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

1,4-bis(bromomethyl)-2,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2F2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAWYRSXOPBEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)CBr)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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